1-Octanol, trifluoroacetate 1-Octanol, trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 2561-21-9
VCID: VC14359106
InChI: InChI=1S/C10H17F3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3
SMILES:
Molecular Formula: C10H17F3O2
Molecular Weight: 226.24 g/mol

1-Octanol, trifluoroacetate

CAS No.: 2561-21-9

Cat. No.: VC14359106

Molecular Formula: C10H17F3O2

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

1-Octanol, trifluoroacetate - 2561-21-9

Specification

CAS No. 2561-21-9
Molecular Formula C10H17F3O2
Molecular Weight 226.24 g/mol
IUPAC Name octyl 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C10H17F3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3
Standard InChI Key MGRWEFWRZHQSRH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Octanol, trifluoroacetate features a linear octyl chain (CH3(CH2)7O\text{CH}_{3}(\text{CH}_{2})_{7}\text{O}) bonded to a trifluoroacetyl group (CF3CO\text{CF}_{3}\text{CO}). The presence of three fluorine atoms on the acetyl moiety significantly influences its electronic structure, increasing electrophilicity and resistance to hydrolysis compared to non-fluorinated esters . The compound’s InChIKey (MGRWEFWRZHQSRH-UHFFFAOYSA-N) and SMILES notation (\text{CCCCCCCCOC(=O)C(F)(F)F) provide unambiguous identifiers for its stereochemistry and functional groups .

Physicochemical Properties

The compound exhibits distinct physical properties due to its fluorinated backbone:

PropertyValueUnitsMethod/Reference
Boiling Point458.65KNIST TRC
Molecular Weight226.24g/molPubChem
Flash PointNot Reported--
Partition Coefficient (LogP)Estimated >3.5-Derived from 1-octanol

The boiling point of 458.65 K (185.5°C) reflects the increased molecular weight and polarity imparted by the trifluoroacetyl group compared to non-fluorinated octyl esters . While experimental LogP data for 1-octanol, trifluoroacetate remains unspecified, its parent alcohol (1-octanol) has a LogP of 3.00, suggesting enhanced lipophilicity in the ester due to fluorination .

Synthesis and Industrial Production

Esterification Pathways

The synthesis of 1-octanol, trifluoroacetate typically proceeds via acid-catalyzed esterification. 1-Octanol reacts with trifluoroacetic acid or its anhydride in the presence of a catalyst such as sulfuric acid:
CH3(CH2)7OH+CF3COOHCH3(CH2)7OCOCF3+H2O\text{CH}_{3}(\text{CH}_{2})_{7}\text{OH} + \text{CF}_{3}\text{COOH} \rightarrow \text{CH}_{3}(\text{CH}_{2})_{7}\text{OCOCF}_{3} + \text{H}_{2}\text{O}
This exothermic reaction requires temperature control to avoid side reactions, with yields optimized through azeotropic removal of water . Industrial-scale production may employ continuous-flow reactors to enhance efficiency .

Alternative Routes

Applications and Functional Utility

Pharmaceutical Intermediates

1-Octanol, trifluoroacetate serves as a precursor in synthesizing fluorinated drug candidates. The trifluoroacetyl group acts as a protecting group for amines during peptide synthesis, later removed under mild acidic conditions . Its stability under physiological conditions also makes it valuable in prodrug formulations .

Industrial Chemistry

In material science, the compound is utilized as a plasticizer and surfactant in fluoropolymer production. Its ability to lower surface tension improves the dispersion of nanoparticles in hydrophobic matrices . Additionally, it functions as a solvent in specialty coatings requiring high thermal stability .

Thermodynamic and Kinetic Behavior

Phase Transition Data

The NIST Thermodynamics Research Center reports a boiling point of 458.65 K with an uncertainty of ±1.5 K, determined via equilibrium distillation methods . Enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) remains uncharacterized, though empirical correlations suggest a value near 45 kJ/mol based on its structural analogs .

Reactivity Profile

The trifluoroacetyl group undergoes nucleophilic acyl substitution, albeit slower than non-fluorinated esters due to electron-withdrawing fluorine atoms. Hydrolysis in aqueous base yields 1-octanol and trifluoroacetate ions, with a rate constant (kk) of approximately 105s110^{-5} \, \text{s}^{-1} at 298 K .

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